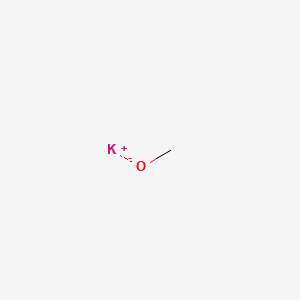

Potassium methoxide

CAS No.: 865-33-8

Cat. No.: VC1943677

Molecular Formula: CH4KO

Molecular Weight: 71.140 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865-33-8 |

|---|---|

| Molecular Formula | CH4KO |

| Molecular Weight | 71.140 g/mol |

| IUPAC Name | potassium;methanolate |

| Standard InChI | InChI=1S/CH4O.K/c1-2;/h2H,1H3; |

| Standard InChI Key | VXJPCEOTZNHHOA-UHFFFAOYSA-N |

| SMILES | C[O-].[K+] |

| Canonical SMILES | CO.[K] |

| Flash Point | 11 °C c.c. |

| Melting Point | No melting point; decomposes at >50 °C |

Introduction

Chemical Properties and Structure

Potassium methoxide consists of a potassium cation (K⁺) and a methoxide anion (CH₃O⁻). The methoxide anion functions as a strong base, with a pKa value of 15.17 at 20°C . The compound undergoes hydrolysis when in contact with water, forming potassium hydroxide and methanol according to the following reaction 2:

CH₃OK + H₂O → KOH + CH₃OH

This hydrolysis reaction is highly exothermic and results in the formation of caustic solutions . Potassium methoxide is extremely hygroscopic, readily absorbing moisture from the air, which leads to its gradual decomposition . Additionally, it absorbs carbon dioxide from the atmosphere, further affecting its stability and reactivity .

Preparation Methods

Laboratory-Scale Synthesis

Several methods exist for preparing potassium methoxide, each with specific advantages for different applications:

-

Direct Metal Reaction: The preparation can be achieved on laboratory scale through the exothermic reaction of metallic potassium with methanol, producing hydrogen gas :

2K + 2CH₃OH → 2CH₃OK + H₂

-

Metal Hydride Method: Reaction of potassium hydride with methanol is another possible route, though less commonly employed :

KH + CH₃OH → CH₃OK + H₂

-

Hydroxide Reaction: The most practical laboratory method involves the equilibrium reaction of potassium hydroxide with methanol 2 :

KOH + CH₃OH ⇌ CH₃OK + H₂O

This reaction requires continuous water removal to drive the equilibrium toward potassium methoxide formation 2.

Industrial Production

Industrial-scale production methods have evolved significantly over time:

-

Traditional Amalgam Process: Historically, large-scale production involved decomposing potassium amalgam with methanol, produced via chloralkali-electrolysis of potassium chloride . This method is being phased out due to environmental concerns related to mercury use.

-

Modern Continuous Process: Modern technology developed by Himtek Engineering involves a continuous synthesis process in a closed circuit with methanol recirculation . This approach uses solid potassium hydroxide and methanol as starting materials, with water as the only waste product .

Table 1: Raw Material and Energy Consumption for Production of 1 Tonne of 32% Potassium Methoxide Solution in Methanol

| Raw Material/Resource | Unit Consumption |

|---|---|

| Potassium hydroxide | 0.256 tonnes |

| Methanol | 0.810 tonnes |

| Vapor | 5.5 Gcal |

| Recirculated water | 56 m³ |

Physical Properties

Potassium methoxide exists as a white to yellowish, hygroscopic, odorless crystalline powder in its solid form 2. Commercially, it is often available as a solution in methanol, typically at concentrations between 24% and 32% by weight .

Table 2: Physical and Chemical Properties of Potassium Methoxide

The compound is classified as an inflammable solid with a low spontaneous ignition temperature, making it a significant fire hazard, particularly in moist air 2 . It is incompatible with acids, strong oxidizing agents, acid chlorides, acid anhydrides, and alkali metals .

Applications

Biodiesel Production

The primary industrial application of potassium methoxide is as a catalyst in biodiesel production 2 . In this process, triglycerides from vegetable oils or animal fats undergo transesterification with methanol in the presence of potassium methoxide to form fatty acid methyl esters (biodiesel) and glycerol 2.

Compared to sodium methoxide, potassium methoxide offers several advantages:

Research has identified optimal conditions for biodiesel production using potassium methoxide:

Under these conditions, biodiesel yield reaches approximately 95.8% with a fatty acid content of 0.75% by weight . The consumption of potassium methoxide per tonne of biodiesel is approximately 18 kg .

Other Industrial Applications

Beyond biodiesel production, potassium methoxide serves multiple purposes in chemical synthesis:

-

Methyl Formate Production: Catalyst for the carbonylation of methanol with carbon monoxide to produce methyl formate (methyl methanoate)

-

Pharmaceutical Manufacturing: Used as a chemical intermediate in the production of pharmaceutical compounds

-

Organic Synthesis: Employed as a reagent in various reactions, including:

-

Specialty Chemicals: Used in the manufacturing of detergents and glycols

-

Polymerization Catalyst: Acts as a catalyst for polymerization and isomerization reactions

Market Analysis

The global potassium methoxide market has demonstrated robust growth, driven primarily by increasing demand for biodiesel and other specialty chemical applications .

Table 3: Potassium Methoxide Market Projections (2024-2032)

| Year | Market Value (USD Million) | Growth Rate |

|---|---|---|

| 2024 | 60.70 | - |

| 2032 (Projected) | 109.47 | 7.65% CAGR |

The market expansion is attributed to several factors:

-

Rising Biodiesel Demand: Increasing production and consumption of biodiesel as an eco-friendly alternative to fossil fuels, producing 85% fewer greenhouse gases compared to conventional diesel

-

Catalyst Advantages: Growing preference for potassium-based catalysts over sodium counterparts due to their superior performance in handling and recovering free fatty acids

-

Green Energy Transition: Global shift toward cleaner and more efficient energy production methodologies

-

Chemical Industry Growth: Expanding applications in pharmaceutical and specialty chemical industries

Despite positive growth projections, the market faces challenges including limited availability of potassium methoxide and stringent regulations regarding chemical handling and disposal .

Environmental Considerations

While potassium methoxide itself requires careful handling to prevent environmental contamination, its application in biodiesel production contributes positively to environmental sustainability by enabling the production of cleaner-burning fuels .

The evolution of production technologies has also improved the environmental profile of potassium methoxide manufacturing:

-

Reduced Mercury Use: Transition from amalgam processes to more environmentally friendly methods

-

Closed-Loop Systems: Modern production technologies featuring methanol recirculation minimize waste and resource consumption

-

Energy Efficiency: Current processes require less energy than traditional methods and avoid the production of explosive hydrogen gas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume